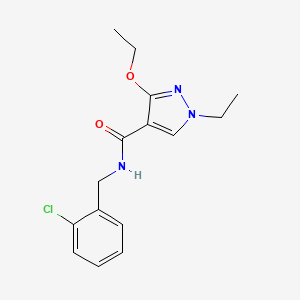![molecular formula C20H28N8O3S2 B2630714 ethyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)-3aH,4H,5H,6H,6aH-cyclopenta[b]thiophene-3-carboxylate CAS No. 898449-38-2](/img/structure/B2630714.png)
ethyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)-3aH,4H,5H,6H,6aH-cyclopenta[b]thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)-3aH,4H,5H,6H,6aH-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)-3aH,4H,5H,6H,6aH-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the triazolo[4,3-a][1,3,5]triazin-3-yl core: This step involves the reaction of appropriate precursors under specific conditions to form the triazolo[4,3-a][1,3,5]triazin-3-yl core.
Introduction of the ethylamino groups: The ethylamino groups are introduced through nucleophilic substitution reactions.
Attachment of the sulfanyl group: The sulfanyl group is attached to the triazolo[4,3-a][1,3,5]triazin-3-yl core through a thiolation reaction.
Formation of the acetamido linkage: The acetamido linkage is formed through an amidation reaction.
Cyclopenta[b]thiophene ring formation: The cyclopenta[b]thiophene ring is formed through a cyclization reaction.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
化学反应分析
Types of Reactions
Ethyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)-3aH,4H,5H,6H,6aH-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Carboxylic acid derivatives.
科学研究应用
Ethyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)-3aH,4H,5H,6H,6aH-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action of ethyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)-3aH,4H,5H,6H,6aH-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Ethyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)-3aH,4H,5H,6H,6aH-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
- 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone
- 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it distinct and potentially useful for specific applications.
属性
IUPAC Name |
ethyl 2-[[2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetyl]amino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O3S2/c1-4-21-17-24-18(22-5-2)28-19(25-17)26-27-20(28)32-10-13(29)23-15-14(16(30)31-6-3)11-8-7-9-12(11)33-15/h11-12H,4-10H2,1-3H3,(H,23,29)(H2,21,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHICKQQHEHMNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C4CCCC4S3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2630631.png)
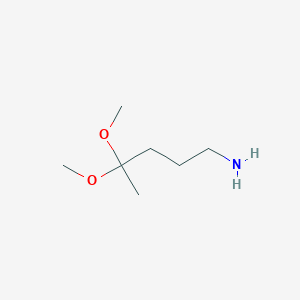
![4-[[2-[(3,3-Dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2630635.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2630638.png)

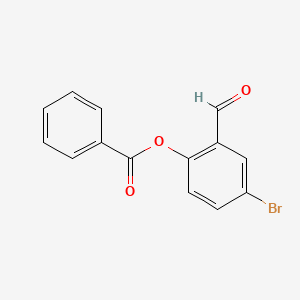

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630643.png)
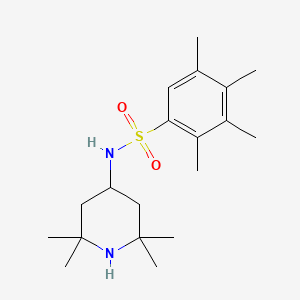
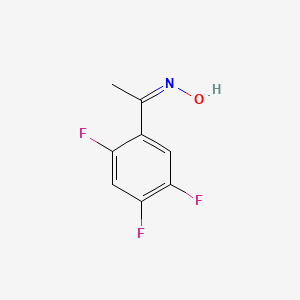
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2630646.png)
![ETHYL 2-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2630648.png)
